1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol
CAS No.:
Cat. No.: VC17680323
Molecular Formula: C8H14F3NO
Molecular Weight: 197.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14F3NO |
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Molecular Weight | 197.20 g/mol |
IUPAC Name | 1,1,1-trifluoro-2-piperidin-2-ylpropan-2-ol |
Standard InChI | InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-4-2-3-5-12-6/h6,12-13H,2-5H2,1H3 |
Standard InChI Key | QKQAPGVAPMLVNY-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCCCN1)(C(F)(F)F)O |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,1,1-trifluoro-2-(piperidin-2-yl)propan-2-ol involves multi-step organic reactions. One approach utilizes enantioselective synthesis to control stereochemistry at the piperidine ring and alcohol center. For example:
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Piperidine Functionalization: A piperidine precursor undergoes alkylation or reductive amination to introduce the propan-2-ol sidechain.
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Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic substitution or radical pathways, often using reagents like TMSCF₃ or CF₃I.
Purification and Characterization
The compound is typically purified via column chromatography or recrystallization, achieving a purity of 95% . Analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC confirm structural integrity and enantiomeric excess.
Applications in Research and Industry
Medicinal Chemistry
Fluorinated piperidine derivatives are explored as neurotransmitter modulators due to their ability to interact with ion channels and GPCRs. The trifluoromethyl group enhances metabolic stability and binding affinity, making this compound a candidate for:
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Sodium Channel Blockers: Analogous to compounds in stroke therapy (e.g., 3-amino-1-(5-indanyloxy)-2-propanol derivatives) , this molecule may inhibit voltage-gated sodium channels, reducing neuronal excitability in ischemic conditions.
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Enzyme Inhibitors: The alcohol moiety could serve as a hydrogen bond donor in interactions with catalytic sites of enzymes like acetylcholinesterase or monoamine oxidases.
Materials Science
In polymer chemistry, the compound’s fluorine content may improve thermal stability and chemical resistance in fluorinated resins or coatings. Additionally, its polar functional groups could facilitate self-assembly in supramolecular materials.
Future Research Directions
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Pharmacological Profiling: In vivo studies to assess efficacy in neurological models.
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Stereochemical Optimization: Development of enantioselective synthetic routes to isolate biologically active stereoisomers.
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Material Applications: Exploration in fluoropolymer synthesis for high-performance coatings.
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